molecular formula C18H19N7O B10989198 N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

Cat. No.: B10989198
M. Wt: 349.4 g/mol
InChI Key: MXCRKJJZSPXLCF-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a hybrid molecule combining a purine core with a tryptamine-derived indole moiety linked via a β-alaninamide bridge. This structure integrates key pharmacophores: the purine scaffold, commonly associated with nucleotide mimicry and kinase inhibition, and the indole group, prevalent in neurotransmitters and receptor ligands. The β-alaninamide linker may enhance solubility and modulate interactions with biological targets.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C18H19N7O/c26-15(6-8-20-17-16-18(23-10-22-16)25-11-24-17)19-7-5-12-9-21-14-4-2-1-3-13(12)14/h1-4,9-11,21H,5-8H2,(H,19,26)(H2,20,22,23,24,25)

InChI Key

MXCRKJJZSPXLCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide typically involves the coupling of tryptamine derivatives with purine-based compounds. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides due to its efficiency and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Features of Purine-Based Compounds

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound 9H-Purine N~3~-β-alaninamide linked to N-[2-(1H-indol-3-yl)ethyl] ~427.4 g/mol* Indole, amide, purine
6-([1,4’-Bipiperidin]-1’-yl)-9-aryl-9H-purines 9H-Purine 6-position: [1,4’-bipiperidin]-1’-yl; 9-position: aryl groups ~350–400 g/mol Bipiperidinyl, aryl
N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine 9H-Purine 6-position: isopentenylamine 203.24 g/mol Isopentenyl, amine
6-[2-Acetoxy-4-fluorophenyl]-9H-purine (6c) 9H-Purine 6-position: 2-acetoxy-4-fluorophenyl; ribofuranosyl protection ~750 g/mol Acetoxy, fluoro, silyl-protected sugar
3-(9-Benzyl-9H-purin-6-yl)-2-naphthyl acetate 9H-Purine 6-position: benzyl; 3-position: naphthyl acetate ~450 g/mol Benzyl, naphthyl, acetate

*Estimated based on analogous compounds.

Key Observations :

  • The target compound’s indole-ethyl-β-alaninamide substituent distinguishes it from simpler purine derivatives, which often feature aryl, piperidinyl, or alkyl groups. This bulky, polar side chain may enhance water solubility compared to lipophilic analogs like 6-arylpurines .

Key Observations :

  • The target compound’s synthesis likely parallels ’s DCC-mediated amide coupling, a standard method for joining carboxylic acids and amines. However, yields for analogous purine-amide syntheses (e.g., 6c) vary widely (57–93%), depending on purification challenges posed by polar side chains .
  • In contrast, 6-([1,4’-bipiperidin]-1’-yl)-9-arylpurines are synthesized via sequential alkylation and SNAr reactions, achieving >60% yields due to fewer steric hindrances .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide (commonly referred to as the compound) is a bioactive molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H14N6
  • Molecular Weight : 278.3119 g/mol
  • CAS Registry Number : 5779-22-6
  • IUPAC Name : this compound

The structure of the compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body:

  • Receptor Agonism : The compound has been shown to act as an agonist for certain G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate vascular homeostasis and neurotransmitter release.
  • Inhibition of Enzymes : It exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.

Pharmacological Effects

Research indicates several key pharmacological effects associated with the compound:

  • Vasodilation : The compound has demonstrated vasodilatory effects in preclinical models, suggesting potential use in treating cardiovascular diseases.
  • Neuroprotective Effects : Studies have indicated that it may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
  • Anticancer Activity : Preliminary data suggest that the compound may inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
VasodilationSignificant reduction in blood pressure
NeuroprotectionReduced neuronal death in models of toxicity
AnticancerInhibition of proliferation in cancer cell lines

Case Study 1: Vasodilatory Effects

In a study evaluating the vasodilatory effects of the compound, researchers found that it significantly reduced blood pressure in rat models. The mechanism was linked to enhanced nitric oxide production and subsequent relaxation of vascular smooth muscle cells. This suggests its potential application in managing hypertension.

Case Study 2: Neuroprotection Against Toxicity

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal death. The results indicated that treatment with the compound led to a marked decrease in markers of apoptosis and inflammation, highlighting its potential for therapeutic use in neurodegenerative diseases such as Alzheimer's.

Case Study 3: Anticancer Properties

Research on the anticancer properties revealed that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was associated with cell cycle arrest at the G1 phase and induction of apoptosis, making it a candidate for further development as an anticancer agent.

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